N1-(4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)ethane-1,2-diamine
CAS No.: 1706435-50-8
Cat. No.: VC3023972
Molecular Formula: C11H19N5
Molecular Weight: 221.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1706435-50-8 |
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Molecular Formula | C11H19N5 |
Molecular Weight | 221.3 g/mol |
IUPAC Name | N'-(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)ethane-1,2-diamine |
Standard InChI | InChI=1S/C11H19N5/c1-9-8-10(16-6-2-3-7-16)15-11(14-9)13-5-4-12/h8H,2-7,12H2,1H3,(H,13,14,15) |
Standard InChI Key | LDSRQYHOWQCDCX-UHFFFAOYSA-N |
SMILES | CC1=CC(=NC(=N1)NCCN)N2CCCC2 |
Canonical SMILES | CC1=CC(=NC(=N1)NCCN)N2CCCC2 |
Introduction
Chemical Structure and Composition
Molecular Structure
N1-(4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)ethane-1,2-diamine consists of a pyrimidine core (a six-membered heterocyclic ring containing two nitrogen atoms) with three key substituents:
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A methyl group at position 4 of the pyrimidine ring
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A pyrrolidin-1-yl group (a pyrrolidine ring attached through its nitrogen atom) at position 6
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An ethane-1,2-diamine moiety attached at position 2 of the pyrimidine ring through the N1 position of the diamine
This structure shares partial similarities with compounds found in the research literature, including N1-(6-Pyrrolidin-1-yl-4-(trifluoromethyl)pyridin-2-yl)ethane-1,2-diamine and trans rac-N1-(4-((6-amino-4-methylpyridin-2-yl)methyl)pyrrolidin-3-yl)ethane-1,2-diamine . The key differences lie in the central heterocyclic core (pyrimidine versus pyridine) and the specific substitution patterns.
Physicochemical Properties
Based on its chemical structure, N1-(4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)ethane-1,2-diamine is expected to have the following physicochemical properties:
Property | Predicted Value | Basis for Prediction |
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Molecular Formula | C₁₃H₂₂N₆ | Calculated from structure |
Molecular Weight | ~262 g/mol | Calculated from structure |
Appearance | Likely a crystalline solid | Based on similar compounds |
Solubility | Moderate to high water solubility due to amino groups | Based on structural features |
LogP | ~1.5-2.5 | Estimated based on similar structures |
pKa | Primary amines: ~9-10; Secondary amines: ~8-9 | Based on similar functional groups |
The presence of multiple nitrogen atoms, including the diamine group and the pyrrolidine moiety, suggests that this compound would likely act as a base in solution and might form stable salts with various acids, which could be advantageous for pharmaceutical formulations.
Structural Comparison with Related Compounds
Comparative Analysis
To better understand the potential properties and applications of N1-(4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)ethane-1,2-diamine, a comparison with structurally related compounds is valuable:
These structural comparisons suggest that N1-(4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)ethane-1,2-diamine likely shares some pharmacological properties with these related compounds, while potentially offering unique biological activities due to its specific arrangement of functional groups.
Reaction Type | Purpose | Potential Challenges |
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Nucleophilic aromatic substitution | Introduction of pyrrolidine at position 6 | Regioselectivity in the presence of multiple reactive sites |
Amination reaction | Attachment of ethane-1,2-diamine | Controlling mono- vs. di-substitution |
Protection-deprotection strategy | Selective functionalization of primary amines | Optimizing conditions to prevent side reactions |
A one-pot multicomponent coupling approach, as described for related heterocyclic systems, might also be feasible: "We were able to develop a modular synthesis tolerant of significant modification to both the amide and the pyridinone substituents" . Such methodology could potentially be adapted for the pyrimidine scaffold with appropriate modifications.
These SAR considerations suggest that even small modifications to the structure of N1-(4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)ethane-1,2-diamine could have significant effects on its biological activity and target selectivity.
Research Status and Future Directions
Current Research Gaps
The available literature reveals several research gaps regarding N1-(4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)ethane-1,2-diamine:
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Lack of comprehensive characterization data
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Limited information on synthetic routes
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Absence of biological activity profiles
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No crystal structure data for binding mode analysis
These gaps represent opportunities for further research to fully elucidate the properties and potential applications of this compound.
Methodological Approaches
To advance understanding of this compound, several methodological approaches could be employed:
Research Approach | Purpose | Expected Outcome |
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X-ray crystallography | Determine precise 3D structure | Confirmation of structural features and conformation |
In vitro screening | Identify biological targets | Discovery of potential therapeutic applications |
Metabolic stability studies | Assess pharmacokinetic properties | Insights into drug-like characteristics |
Computational docking | Predict binding modes | Guidance for structural optimization |
These approaches would provide comprehensive information about N1-(4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)ethane-1,2-diamine and inform its potential development for specific applications.
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